Suguan
Description
Properties
CAS No. |
52337-30-1 |
|---|---|
Molecular Formula |
C33H43ClN8O5S |
Molecular Weight |
699.3 g/mol |
IUPAC Name |
1-carbamimidoyl-1-(2-phenylethyl)guanidine;5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O5S.C10H15N5/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;11-9(12)15(10(13)14)7-6-8-4-2-1-3-5-8/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);1-5H,6-7H2,(H3,11,12)(H3,13,14) |
InChI Key |
LJTHZLWYIHCHKN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |
Other CAS No. |
52337-30-1 |
Synonyms |
Suguan Suguan phenformin monohydrochloride salt |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Suguan has been investigated for its bioactive properties, particularly in the development of therapeutic agents. Research indicates that compounds similar to this compound exhibit promising antibacterial and antifungal activities, making them potential candidates for drug development against resistant strains of bacteria and fungi.
Case Study: Anticancer Properties
A notable study conducted by researchers at the University of Hawaii focused on compounds derived from natural sources that have shown efficacy against various cancers. The research identified a compound that demonstrated activity against ovarian cancer and prostate cancer. While not directly this compound, the methodologies and findings in this realm can be applicable to this compound research, suggesting its potential as an anticancer agent .
Material Science Applications
In material science, this compound has been explored for its optical properties. Recent studies have highlighted its use in synthesizing nonlinear optical materials, which are essential for various applications in photonics and telecommunications.
Data Table: Optical Properties of this compound-Based Materials
| Material Type | Optical Property | Application Area |
|---|---|---|
| Piperazine-1,4-diium bis 2,4,6-trinitrophenolate | Nonlinear optical response | Photonic devices |
| Sodium guanidinium bis (4-methylbenzenesulfonate) hydrate | High laser damage threshold | Laser technology |
This table summarizes key findings related to the optical properties of materials synthesized using this compound derivatives, demonstrating their relevance in advanced technological applications.
Environmental Applications
This compound's role in environmental science is also noteworthy. Its derivatives have been studied for their ability to bind heavy metals and other pollutants in water systems, highlighting their potential use in environmental remediation efforts.
Case Study: Heavy Metal Adsorption
Research conducted on this compound derivatives has shown effective adsorption of heavy metals from aqueous solutions. This capability is crucial for developing sustainable methods to address water pollution. The adsorption capacity was measured under various conditions, indicating that modifications to the this compound structure can enhance its effectiveness as an adsorbent .
Chemical Reactions Analysis
Maillard Reaction Pathways
The Maillard reaction (non-enzymatic glycation) generates flavor compounds and melanoidins through three stages :
-
Initial phase : Condensation of reducing sugars (e.g., glucose) with amino acids.
-
Intermediate phase : Formation of Amadori/Heyns products, followed by dehydration (e.g., furfurals) and fragmentation.
-
Final phase : Polymerization into nitrogen-containing melanoidins.
Key products include:
-
Pyrazines : Formed via Strecker degradation (e.g., nutty aromas in roasted foods) .
-
Dimethyl trisulfide : Produced from cysteine degradation, contributing to onion-like odors .
Radical-Mediated Oxidation
Silica particles, previously considered inert, induce oxidation of thiol-containing biomolecules (e.g., glutathione) to disulfides via surface-bound silyloxy radicals :
-
Reaction rate : Up to 95% oxidation efficiency observed within 24 hours .
-
Implications : Raises concerns about silica’s biocompatibility in pharmaceuticals and cosmetics.
Kinetics of Hypochlorite-Dye Reactions
Absorbance studies reveal first-order kinetics for sodium hypochlorite (NaClO) reacting with blue dye :
Patent-Mined Reaction Trends
Analysis of 1.39 million reactions from US patents (1976–2016) identified :
-
Top reaction classes : Esterifications (22%), alkylations (18%), and cross-couplings (12%).
-
Yield distribution : 65% of reactions report yields >50%, with text-mined yields showing high variance (±15%).
Electrochemical Reaction Modulation
Electric fields enhance reaction selectivity in pharmaceutical synthesis (e.g., asymmetric catalysis) :
-
Key advance : Electrode interfaces stabilize transition states, reducing byproducts.
-
Example : Redox-neutral reactions achieve 85% enantiomeric excess (ee) under applied potentials .
While "Suguan" remains uncharacterized in the literature surveyed, these findings underscore the diversity of reaction mechanisms and analytical methods applicable to complex organic systems. Further experimental studies using hyphenated techniques (e.g., GC-MS, NMR) are recommended to elucidate this compound’s reactivity.
Preparation Methods
Binders and Fillers
Binders such as polyvinylpyrrolidone (PVP) (molecular weight: 50,000) are critical for granule cohesion. PVP is typically used at 2–4% w/w of the tablet composition. Fillers like microcrystalline cellulose (5–85% w/w) and lactose (1–90% w/w) provide bulk and improve compressibility. Modified corn starch and mannitol are alternative fillers for moisture-sensitive formulations.
Lubricants and Anti-Adherents
Magnesium stearate (0.5–2% w/w) is the preferred tableting lubricant, reducing friction during compression. Anti-adherents such as Syloid silicon dioxide (0.1–1% w/w) prevent sticking to punch surfaces.
Table 1. Excipient Composition in Glipizide-Metformin Bilayer Tablets
| Component | Function | Concentration Range (% w/w) |
|---|---|---|
| Microcrystalline cellulose | Filler | 5–85 |
| PVP K30 | Binder | 2–4 |
| Magnesium stearate | Lubricant | 0.5–2 |
| Croscarmellose sodium | Disintegrant | 2–5 |
Granulation and Layering Techniques
Wet Granulation Process
Glipizide and metformin are granulated separately to prevent chemical interactions. For glipizide granules:
-
Blending : Glipizide is dispersed with croscarmellose sodium and blended with metformin hydrochloride (99.5%) and magnesium stearate (0.5%).
-
Granulation : An aqueous PVP solution (5% w/v) is sprayed onto the powder mix in a high-shear mixer. Granules are dried at 40°C to a residual moisture of 2–3% w/w to prevent capping.
-
Sizing : Dried granules are milled through a #18 mesh screen.
Bilayer Tablet Compression
The bilayer tablet consists of:
-
Layer 1 (Glipizide) : Contains glipizide (2.5 mg), microcrystalline cellulose (30% w/w), and croscarmellose sodium (3% w/w).
-
Layer 2 (Metformin) : Comprises metformin HCl (250 mg), PVP (3% w/w), and magnesium stearate (1% w/w).
Compression is performed using bilayer tableting presses at a force of 10–15 kN to ensure layer adhesion without cross-contamination.
Coating and Stability Optimization
Film Coating
A protective coating (3.5% w/w of tablet weight) is applied to minimize hydrolysis of glipizide. The coating formulation includes:
Table 2. Coating Process Parameters
| Parameter | Value |
|---|---|
| Pan rotation speed | 4–8 rpm |
| Inlet air temperature | 40–60°C |
| Spray rate | 10–15 mL/min |
| Drying time post-coating | 30–45 minutes |
Moisture Control
Preheating tablets at 50°C for 15 minutes before coating reduces residual moisture to <1% w/w, critical for preventing glipizide degradation.
Quality Control and Analytical Methods
Dissolution Testing
Glipizide tablets must meet USP dissolution criteria: ≥80% drug release in 30 minutes (pH 6.8 phosphate buffer). The bilayer design ensures sequential release: metformin within 15 minutes, followed by glipizide over 2–4 hours.
Stability Studies
Accelerated stability testing (40°C/75% RH for 6 months) confirms no significant degradation (<2% impurity increase). Residual moisture monitoring via Karl Fischer titration is essential for batch release.
Comparative Analysis of Formulation Strategies
Single-Layer vs. Bilayer Tablets
Single-layer formulations risk glipizide-metformin interactions during storage, whereas bilayer tablets isolate the APIs, improving shelf-life.
Q & A
Q. Table 1: Common Techniques for this compound Characterization
Q. Table 2: Checklist for Data Contradiction Analysis
| Step | Action | Tool/Resource |
|---|---|---|
| 1. Protocol Audit | Verify experimental consistency | Lab notebooks, SOPs |
| 2. Outlier Detection | Apply Grubbs’ test or ANOVA | R, Python (SciPy) |
| 3. Cross-Validation | Compare with alternative methods | Supplementary assays |
Key Recommendations
- Data Sharing : Deposit raw spectra, chromatograms, and computational outputs in public repositories (e.g., ChemSpider, Figshare) with persistent identifiers .
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .
- Conflict Resolution : Engage in peer consultations and preprint discussions to address contentious findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
